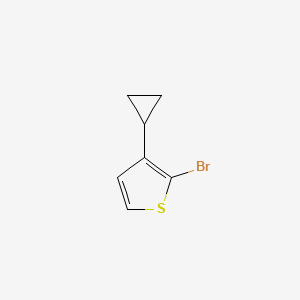

2-Bromo-3-cyclopropylthiophene

描述

Significance of Thiophene (B33073) Heterocycles in Organic Synthesis and Applied Sciences

Thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in organic synthesis and various scientific fields. nih.govnumberanalytics.com Their unique electronic and structural properties make them versatile building blocks for creating complex molecules. numberanalytics.com In medicinal chemistry, thiophene-based compounds have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.gov Several commercial drugs, such as the anticoagulant powerhouse Prasugrel, contain a thiophene ring, highlighting its importance in pharmaceutical development. nih.gov Beyond pharmaceuticals, thiophene derivatives are crucial in materials science, particularly in the development of organic electronics like conductive polymers and dyes for solar cells. numberanalytics.comespublisher.commdpi.com The thiophene nucleus is a key component in the synthesis of agrochemicals and dyestuffs as well. fishersci.ca

Importance of the Cyclopropyl (B3062369) Moiety in Chemical Design

The cyclopropyl group, a three-membered carbocyclic ring, is a valuable structural motif in modern chemical design, especially in medicinal chemistry. hyphadiscovery.comunl.pt Its small size and strained ring structure confer unique properties to molecules. unl.pt The high C-H bond dissociation energy of the cyclopropyl ring often leads to increased metabolic stability by making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.comnih.gov This can improve a drug candidate's pharmacokinetic profile. nih.gov Furthermore, the rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, which can enhance its binding affinity to a biological target and improve potency. unl.ptacs.org The introduction of a cyclopropyl group can also influence a molecule's lipophilicity and permeability, which are critical factors for drug absorption and distribution. acs.orgnih.gov

Overview of 2-Bromo-3-cyclopropylthiophene as a Key Intermediate

This compound is a specialized chemical compound that serves as a crucial building block in organic synthesis. fishersci.camdpi.combldpharm.com Its structure combines a thiophene ring, a cyclopropyl group, and a bromine atom, each contributing to its synthetic versatility. The bromine atom at the 2-position of the thiophene ring provides a reactive site for various cross-coupling reactions, allowing for the introduction of diverse functional groups. mdpi.com The cyclopropyl group at the 3-position influences the electronic properties and steric environment of the thiophene ring, which can be advantageous in designing molecules with specific biological activities or material properties. mdpi.com This compound is a valuable intermediate for synthesizing more complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. fishersci.caalibaba.com

Historical Context and Evolution of Synthetic Strategies for Cyclopropylthiophenes

The synthesis of cyclopropylthiophenes has evolved significantly over the years, driven by the increasing demand for these compounds in various applications. mdpi.comsmolecule.com Early methods for creating cyclopropanes often involved pyrazoline thermolysis, but these methods were often low-yielding when applied to thiophene derivatives. mdpi.com The advent of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of cyclopropylthiophenes. mdpi.comresearchgate.net

Initial attempts at Suzuki-Miyaura coupling of bromothiophenes with cyclopropylboronic acid often required high catalyst loading and long reaction times, resulting in modest yields. mdpi.comresearchgate.net Significant advancements were made with the development of more efficient palladium catalysts and ligands. mdpi.comresearchgate.net For instance, the use of catalysts like Pd(OAc)2 with specific phosphine (B1218219) ligands such as PCy3 or cataCXium A, in combination with a suitable base and solvent system, has led to greatly improved yields and reaction conditions for the synthesis of various cyclopropylthiophenes. researchgate.net Researchers have continued to optimize these protocols, developing scalable and general procedures for the synthesis of a wide array of cyclopropylthiophene derivatives from readily available starting materials. mdpi.com More recent strategies have also explored the synthesis of functionalized cyclopropylthiophenes through methods like lithiation followed by reaction with sulfur dioxide and subsequent treatment with N-chlorosuccinimide to yield sulfonyl chlorides. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-cyclopropylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c8-7-6(3-4-9-7)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHUMGJETQAFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29481-32-1 | |

| Record name | 2-bromo-3-cyclopropylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2 Bromo 3 Cyclopropylthiophene

Cross-Coupling Reactions Employing 2-Bromo-3-cyclopropylthiophene as a Substrate

The carbon-bromine bond at an sp²-hybridized carbon of the thiophene (B33073) ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds.

While specific documented examples of this compound as a substrate in all major cross-coupling reactions are not extensively reported, its reactivity can be inferred from the well-established chemistry of bromothiophenes. fishersci.co.ukrasayanjournal.co.inwikipedia.orgmasterorganicchemistry.com The synthesis of various cyclopropylthiophenes from their corresponding bromothiophenes via Suzuki-Miyaura coupling has been optimized, demonstrating the lability of the C-Br bond under palladium catalysis. mdpi.comnih.govresearchgate.net These conditions are generally reversible and applicable for using this compound as the starting halide.

Suzuki-Miyaura Reaction: This reaction couples the bromothiophene with an organoboron reagent (like a boronic acid or ester) and is one of the most common methods for forming C-C bonds. fishersci.co.ukresearchgate.net For a substrate like this compound, a typical reaction would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.comnih.gov

Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner. wikipedia.orgnrochemistry.com It is known for its tolerance of a wide variety of functional groups and the use of mild reaction conditions. wikipedia.orgnrochemistry.com

Negishi Coupling: This reaction employs an organozinc reagent, which is generally more reactive than organoboron or organotin compounds. wikipedia.orgnobelprize.org This increased reactivity can be advantageous, allowing for couplings that may be difficult under other conditions. wikipedia.orgnih.gov Nickel catalysts can also be used as an alternative to palladium. wikipedia.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling the bromothiophene with an alkene in the presence of a base. masterorganicchemistry.comfu-berlin.deorganic-chemistry.org This method is highly effective for the synthesis of substituted alkenes. organic-chemistry.orgfrontiersin.org

The table below summarizes typical conditions for these C-C bond-forming reactions.

| Reaction | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, PPh₃, PCy₃ | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene (B28343), THF, Dioxane, Water |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ or PdCl₂(dppf) | PPh₃, dppf | Often not required | DMF, Toluene, THF |

| Negishi | R-ZnX | Pd(PPh₃)₄ or Ni(acac)₂ | PPh₃, dppe, XPhos | Often not required | THF, DMF |

| Heck | Alkene (e.g., R'-CH=CH₂) | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, NaOAc, Na₂CO₃ | DMF, Acetonitrile, Toluene |

This table presents generalized conditions and specific optimization would be required for the this compound substrate. fishersci.co.ukmdpi.comnrochemistry.comwikipedia.orgfu-berlin.de

The formation of carbon-heteroatom bonds is another critical transformation for which this compound is a suitable substrate.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wuxiapptec.comorganic-chemistry.org It allows for the synthesis of a wide range of arylamines from primary or secondary amines, or even ammonia (B1221849) equivalents. organic-chemistry.orgbeilstein-journals.org The choice of ligand is crucial and is often determined by the nature of the amine. wuxiapptec.comtcichemicals.com

C-S Coupling: The formation of a carbon-sulfur bond can be achieved by coupling this compound with a thiol or disulfide. Nickel-catalyzed methods, including those facilitated by mechanochemistry, have emerged as efficient protocols for this transformation, exhibiting broad functional group tolerance. rsc.org

The table below outlines general conditions for these C-heteroatom coupling reactions.

| Reaction | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

| Buchwald-Hartwig | R₂NH, RNH₂ | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, RuPhos, BINAP | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

| C-S Coupling | R-SH or R-S-S-R | Ni(cod)₂ | (if needed) | K₃PO₄, KOt-Bu | Toluene, DMF, or solvent-free (ball-milling) |

This table presents generalized conditions; specific optimization is necessary. wuxiapptec.comtcichemicals.comrsc.org

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck)

Functional Group Interconversions on the Thiophene Ring of this compound

Beyond cross-coupling, the bromine atom can be used to introduce other functional groups through interconversion reactions. A notable example is the transformation into a sulfonyl chloride. This is achieved via a bromine-lithium exchange followed by quenching with sulfur dioxide and an N-chlorinating agent.

Specifically, this compound can be treated with n-butyl lithium (n-BuLi) at low temperatures to generate a lithiated thiophene intermediate. This intermediate is then reacted with sulfur dioxide (SO₂), followed by treatment with N-chlorosuccinimide (NCS), to yield the desired 3-cyclopropylthiophene-2-sulfonyl chloride. mdpi.com This transformation has been reported with a moderate yield of 55%. mdpi.com

| Starting Material | Reagents | Product | Yield | Reference |

| This compound | 1. n-BuLi; 2. SO₂; 3. NCS | 3-Cyclopropylthiophene-2-sulfonyl chloride | 55% | mdpi.com |

Reactions Involving the Cyclopropyl (B3062369) Moiety in the Presence of the Bromine Substituent

The cyclopropyl group is a three-membered ring that possesses significant ring strain. While it is generally stable under many reaction conditions, including the palladium-catalyzed couplings mentioned above, it is sensitive to acidic conditions. mdpi.comnih.gov Strong acids can lead to the opening of the cyclopropyl ring, which is typically an undesirable side reaction. Therefore, reactions involving this compound must be conducted under neutral or basic conditions to preserve the integrity of the cyclopropyl moiety. For instance, bromination reactions on cyclopropylthiophenes are often performed in buffered solutions (e.g., NaOAc/AcOH) to mitigate acid-induced degradation. mdpi.comnih.gov

Investigating Unique Reactivity Patterns and Undesired Side Reactions

The interplay between the substituents on the thiophene ring can lead to unique reactivity or undesired side reactions.

In the synthesis of 3-cyclopropylthiophene-2-sulfonyl chloride from this compound, the formation of a side product, 3-cyclopropyl-2-(butylsulfonyl)thiophene, was observed in 6% yield. mdpi.com This side product likely arises from the reaction of the lithiated intermediate with the butylsulfinyl or butylsulfonyl species formed from the reaction of n-BuLi with SO₂.

Furthermore, studies on related 3-cyclopropyl-2-substituted thiophenes have revealed unexpected side reactions during bromination attempts. mdpi.com For example, attempts to brominate 3-cyclopropylthiophene-2-carboxylic acid or 2-acetyl-3-cyclopropylthiophene led to decarboxylative or decarbonylative bromination, respectively, highlighting the electronic influence of the cyclopropyl group on the stability of adjacent functional groups under electrophilic conditions. mdpi.com

Advanced Applications in Organic Synthesis

2-Bromo-3-cyclopropylthiophene as a Versatile Building Block

The reactivity of this compound allows for its use as a foundational element in the construction of more elaborate molecules. The bromine atom serves as a handle for various coupling reactions, while the cyclopropylthiophene core offers a unique scaffold for further functionalization.

The thiophene (B33073) ring is a key structural motif in numerous heterocyclic compounds. msu.edugla.ac.uk this compound provides a strategic starting point for the synthesis of complex, fused heterocyclic systems. For instance, the bromine atom can be utilized in intramolecular cyclization reactions to form polycyclic aromatic hydrocarbons. researchgate.net This approach is exemplified by the Bradsher-type cyclodehydration, which can lead to the formation of fused polycyclic aromatic hydrocarbons. researchgate.net Additionally, radical cyclization processes involving bromo-substituted heterocycles have been shown to produce intricate polycyclic architectures. rsc.org The synthesis of various heterocyclic compounds often involves metal-catalyzed cyclization reactions, a powerful method for constructing both carbocyclic and heterocyclic ring systems. nih.govmdpi.com

The bromine atom on the this compound ring is readily displaced or activated for a variety of chemical transformations, enabling the synthesis of a wide array of multi-substituted thiophene derivatives.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a prominent method for creating carbon-carbon bonds. nih.gov In this reaction, this compound can be coupled with various boronic acids in the presence of a palladium catalyst to introduce new aryl or alkyl groups onto the thiophene ring. nih.govmdpi.com This method has been successfully used to synthesize a range of cyclopropylthiophene derivatives. nih.govmdpi.com

Bromination and Further Functionalization: The thiophene ring can undergo further bromination, typically using N-bromosuccinimide (NBS) or elemental bromine, to introduce additional bromine atoms. nih.govmdpi.com These newly introduced bromine atoms can then serve as points for further functionalization through subsequent coupling reactions or other transformations. beilstein-journals.org

Lithiation and Sulfonylation: Bromine-lithium exchange provides another avenue for functionalization. nih.govmdpi.com Treatment of this compound with a strong base like n-butyllithium generates a lithiated intermediate. This intermediate can then react with various electrophiles, such as sulfur dioxide, to introduce new functional groups like sulfonyl chlorides. nih.govmdpi.com

Direct Arylation: Palladium-catalyzed direct C-H arylation offers a more atom-economical approach to synthesizing arylated thiophenes. beilstein-journals.org By using a bromo-substituent as a blocking group, regioselective arylation at other positions of the thiophene ring can be achieved. beilstein-journals.org

Below is a table summarizing some of the key reactions for preparing multi-substituted thiophene derivatives from this compound:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, PhMe, H₂O, 90 °C | Aryl-substituted cyclopropylthiophenes | nih.govmdpi.com |

| Bromination | NBS, DCM, AcOH or Br₂, NaOAc, AcOH | Bromo-cyclopropylthiophenes | nih.govmdpi.com |

| Bromine-Lithium Exchange/Sulfonylation | 1. n-BuLi; 2. SO₂; 3. NCS | Cyclopropylthiophenesulfonyl chlorides | nih.govmdpi.com |

| Direct C-H Arylation | Aryl bromide, Pd(OAc)₂, KOAc, DMA | C5-arylated thiophenes | beilstein-journals.org |

Synthesis of Complex Heterocyclic Systems and Polycyclic Architectures

Strategies for Chemical Library Design and Synthesis Utilizing the Cyclopropylthiophene Scaffold

The concept of "privileged scaffolds" is central to modern drug discovery and chemical library design. nih.gov These scaffolds are molecular frameworks that can be readily modified to interact with a variety of biological targets. The cyclopropylthiophene core, with its unique combination of aromaticity, strain, and functionality, represents an attractive scaffold for the construction of diverse chemical libraries. lifechemicals.comresearchgate.net

The "Scaffold-Linker-Functional Group" (SLF) approach is a strategy for creating focused libraries with maximal chemical diversity while minimizing the number of compounds. u-strasbg.fr In this approach, a conserved scaffold, such as cyclopropylthiophene, is combined with various linkers and functional groups to explore a wide range of chemical space. u-strasbg.fr By leveraging the reactivity of this compound, a multitude of derivatives can be synthesized, each with potentially unique biological activities. This allows for the rapid generation of compound libraries for high-throughput screening and the identification of new lead compounds in drug discovery programs. mdpi.comresearchgate.net

Development of New Synthetic Methodologies Promoted by this compound Reactivity

The distinct reactivity of this compound has not only been exploited in the synthesis of target molecules but has also spurred the development of novel synthetic methodologies. The presence of both a reactive halogen and a strained ring system can lead to unexpected and useful chemical transformations.

For example, the study of reactions involving this compound can lead to a deeper understanding of reaction mechanisms, such as those in base-catalyzed rearrangements of similar bromo-nitro-heterocycles. researchgate.net Furthermore, the unique electronic properties of the cyclopropylthiophene moiety can influence the regioselectivity and stereoselectivity of reactions, providing new tools for synthetic chemists. organic-chemistry.org The development of efficient and regioselective methods for the synthesis of substituted thiophenes is an ongoing area of research, with new cyclization and functionalization strategies continuously being explored. mdpi.comorganic-chemistry.org The investigation of the reactivity of compounds like this compound contributes to this ever-expanding synthetic toolbox.

Applications in Materials Science

Utilization as a Monomer for Conjugated Polymer Synthesis

The primary application of 2-Bromo-3-cyclopropylthiophene in materials science is as a monomer for the production of conjugated polymers. These polymers, characterized by a backbone of alternating single and double bonds, possess semiconductor properties that make them suitable for electronic applications.

This compound is a key starting material for synthesizing poly(3-cyclopropylthiophene), an analog of the widely studied poly(3-alkylthiophene) (P3AT) family. While typical P3ATs, such as poly(3-hexylthiophene) (P3HT), are known for their good charge carrier mobility and processability, the introduction of a cyclopropyl (B3062369) group in place of a linear alkyl chain introduces distinct stereoelectronic effects. mdpi.comacs.org Research indicates that the constrained three-membered ring of the cyclopropyl group does not create a significant steric barrier to polymerization, allowing for the formation of a highly conducting polymer. pageplace.de This makes this compound a valuable monomer for creating new variations of conductive polythiophenes. The monomer itself can be derivatized to create more complex structures, such as 5-Acetyl-2-bromo-3-(cyclopropyl)thiophene, further expanding its utility. bldpharm.com

The performance of poly(3-substituted)thiophenes in electronic devices is highly dependent on their regioregularity—the specific orientation of the monomer units within the polymer chain. cmu.edu When 3-substituted thiophenes are coupled, they can form head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) linkages. cmu.edu A high percentage of HT couplings results in a more planar polymer backbone, which enhances π-orbital overlap and leads to improved charge transport and conductivity. cmu.edu

To achieve this high degree of control, specific polymerization methods are employed. Techniques developed for 3-alkylthiophene monomers are directly applicable to this compound. ntu.edu.tw The most prominent among these is the Grignard Metathesis (GRIM) polymerization. tdl.orgresearchgate.netresearchgate.net This method is efficient, rapid, and can be performed at room temperature, making it suitable for large-scale synthesis. researchgate.netresearchgate.net Other key methods include the McCullough and Rieke polymerizations, although they often require cryogenic temperatures. tdl.orgresearchgate.net These controlled techniques are crucial for producing regioregular poly(3-cyclopropylthiophene) with the well-defined structure necessary for high-performance materials. ntu.edu.tw

Table 1: Comparison of Key Polymerization Methods for Regioregular Poly(3-substituted)thiophenes

| Polymerization Method | Typical Monomer | Key Reagents | Characteristics |

|---|---|---|---|

| McCullough Method | 2-bromo-3-alkylthiophene | LDA, MgBr₂·Et₂O, Ni(dppp)Cl₂ | First method to produce high HT-regioregularity (98-100%); often requires cryogenic temperatures. cmu.edutdl.org |

| Rieke Method | 2,5-dibromo-3-alkylthiophene | Rieke Zinc (Zn*), Ni(dppp)Cl₂ | Uses highly reactive Rieke zinc for selective oxidative addition; also requires low temperatures. cmu.edutdl.org |

| Grignard Metathesis (GRIM) | 2,5-dibromo-3-alkylthiophene | Alkyl Grignard reagent (e.g., t-butyl magnesium chloride), Ni(dppp)Cl₂ | Can be performed at room temperature; efficient and scalable, making it industrially relevant. tdl.orgresearchgate.netresearchgate.net |

Precursor for Polythiophenes (e.g., Poly(3-alkylthiophene) analogs)

Integration into Organic Electronic and Optoelectronic Materials

Polythiophenes derived from monomers like this compound are integral to the field of organic electronics and optoelectronics. sigmaaldrich.com The resulting polymer, poly(3-cyclopropylthiophene), is a p-type semiconductor and can be processed from solution to form thin active layers in various electronic devices. sigmaaldrich.comsigmaaldrich.com

Key applications include:

Organic Field-Effect Transistors (OFETs): These polymers can serve as the semiconducting channel in OFETs, which are fundamental components of organic integrated circuits, sensors, and flexible displays. sigmaaldrich.comsigmaaldrich.com

Organic Photovoltaics (OPVs): In OPVs, or organic solar cells, polythiophenes act as the electron donor material in the bulk heterojunction active layer, which is responsible for absorbing light and generating charge. sigmaaldrich.com

Organic Light-Emitting Diodes (OLEDs): While often used as hole-transport layers, the electronic properties of polythiophenes can be tuned for various roles in OLEDs. mdpi.com

The cyclopropyl group on the thiophene (B33073) backbone influences the polymer's electronic energy levels (HOMO/LUMO), solubility, and solid-state packing, which in turn dictates device performance. nih.gov By replacing a standard alkyl chain with a cyclopropyl group, researchers can fine-tune these properties to optimize device efficiency and stability. pageplace.de

Role in the Design of Advanced Functional Materials

The use of this compound extends beyond a simple monomer. It represents a strategic design choice for creating advanced functional materials where the substituent is not merely for solubility but actively contributes to the material's function. The strained cyclopropyl ring has unique electronic properties that can modulate the conjugation and planarity of the polymer backbone. pageplace.de This allows for precise control over the optical band gap and charge transport characteristics of the final material. mdpi.com

Furthermore, the monomer can act as a building block in the synthesis of more complex, non-polymeric organic semiconductors or functional dyes. The ability to introduce the cyclopropylthiophene moiety into various molecular architectures makes it a versatile tool for materials designers aiming to create systems with tailored photo-physical, electronic, or sensory properties for next-generation technologies.

Applications in Medicinal Chemistry and Drug Discovery

Cyclopropylthiophene as a Privileged Scaffold for Bioactive Compounds

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that can bind to multiple, often unrelated, biological targets, serving as a template for designing diverse libraries of bioactive compounds. nih.govnih.gov The cyclopropylthiophene core has attracted considerable attention from the scientific community due to its potential to improve pharmaceutical properties. mdpi.com Substituted thiophenes are pivotal in drug design due to their bioisosteric properties and electronic diversity. vulcanchem.com The addition of a cyclopropyl (B3062369) group introduces conformational rigidity and steric strain, which can enhance the binding affinity of a molecule to its biological target. vulcanchem.com The combination of these two motifs in compounds like 2-bromo-3-cyclopropylthiophene may lead to new classes of biologically active molecules for treating a range of diseases, including cancer, inflammation, and infections. mdpi.com

The concept of chemical space encompasses all possible molecules, and a key goal in drug discovery is to explore relevant regions of this space to find novel therapeutic agents. nih.govnih.gov Scaffold diversification, or decoration, is a primary strategy for this exploration, where a core structure is systematically modified to generate a library of related compounds. researchgate.netmdpi.com The molecular scaffold is the most influential feature in determining how a molecule presents its chemical information in three-dimensional space. researchgate.net

This compound is an excellent substrate for scaffold diversification. The bromine atom at the 2-position serves as a versatile chemical "handle" for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comvulcanchem.com This allows for the introduction of a wide array of different substituents and functional groups at this position, effectively creating a library of novel compounds built around the 3-cyclopropylthiophene (B2568312) core. For example, this compound can undergo a bromine-lithium exchange, followed by reaction with sulfur dioxide and N-chlorosuccinimide (NCS) to yield the corresponding sulfonyl chloride derivative. mdpi.com Such derivatization strategies enable chemists to systematically alter the molecule's properties and explore a broad swath of chemical space in the search for new drug candidates. nih.govresearchgate.net

Once an initial "hit" or "lead" compound with desired biological activity is identified, the process of lead optimization begins. vichemchemie.com This phase involves synthesizing and testing a series of analogs to improve potency, selectivity, and pharmacokinetic properties. vichemchemie.comdndi.org A critical component of this process is the development of a Structure-Activity Relationship (SAR). nih.gov SAR studies investigate how specific structural modifications to a compound affect its biological activity. nih.govresearchgate.net

The this compound scaffold is an ideal platform for conducting detailed SAR studies. By systematically replacing the bromine atom with other functional groups or by modifying the cyclopropyl ring, medicinal chemists can probe the specific interactions between the molecule and its biological target. For instance, creating a series of analogs where the bromine is replaced by different aryl groups can reveal which substitutions enhance or diminish activity. researchgate.net This systematic approach provides crucial insights for designing more potent and selective inhibitors. nih.gov The ultimate goal of lead optimization is to develop a high-quality candidate that can be advanced into preclinical and clinical development. vichemchemie.com

Scaffold hopping is a powerful strategy in medicinal chemistry used to design novel compounds by replacing the core structure (scaffold) of a known active molecule with a chemically different one, while preserving its biological activity. uniroma1.itbhsai.org This approach is valuable for generating new, patentable chemical entities and for overcoming issues with the original scaffold, such as poor pharmacokinetic properties or toxicity. uniroma1.itbhsai.org The concept relies on finding a new core that can mimic the essential three-dimensional arrangement of functional groups of the original template. uniroma1.it

The cyclopropylthiophene framework can be employed as a novel scaffold in such hopping strategies. It can act as a bioisosteric replacement for other aromatic or heterocyclic rings present in known bioactive compounds. vulcanchem.comufrj.br For example, a phenyl ring in a known inhibitor could potentially be replaced by the 3-cyclopropylthiophene group. If the resulting new molecule retains or improves upon the activity of the original, a successful scaffold hop has been achieved. Computational tools are often used to predict which scaffolds are likely to be successful mimics before undertaking synthetic efforts. uniroma1.it This strategy allows for the exploration of new chemical space and the creation of structurally distinct molecules that maintain the desired biological function. biosolveit.de

Application in Structure-Activity Relationship (SAR) Studies for Lead Optimization

Synthesis of Analogs with Modulated Biological Activities

The synthesis of a family of structurally related compounds is essential for systematically investigating how molecular structure influences biological effect. mdpi.com this compound serves as a key starting material for creating such a series of analogs. mdpi.com The reactivity of the bromine atom allows for its conversion into a variety of other functional groups, thereby generating new molecules with potentially altered, or modulated, biological activities. mdpi.com

For example, palladium-catalyzed cross-coupling reactions or bromine-lithium exchange reactions provide reliable methods for derivatizing the thiophene (B33073) ring. mdpi.com In one reported synthesis, this compound was converted into 3-cyclopropylthiophene-2-sulfonyl chloride. mdpi.com This new analog, containing a reactive sulfonyl chloride group, can then be further modified by reacting it with various amines to produce a library of sulfonamides. Each of these new analogs can then be tested in biological assays to determine its activity. mdpi.comscielo.br Through this iterative process of synthesis and biological evaluation, researchers can fine-tune the molecular structure to optimize for a specific biological outcome, such as enhancing potency against a cancer cell line or improving selectivity for a particular enzyme. nih.govrsc.org

Data Tables

Table 1: Research Findings on Cyclopropylthiophene Derivatives

| Research Area | Application of this compound | Key Findings & Rationale | Citations |

| Privileged Scaffolds | Use as a core structure for bioactive compounds. | The cyclopropylthiophene moiety combines the useful electronic properties of thiophene with the conformational rigidity of a cyclopropyl group, making it a promising framework for drug discovery. | mdpi.comvulcanchem.com |

| Scaffold Diversification | A starting material for creating libraries of new compounds. | The bromine atom acts as a reactive handle for chemical modifications (e.g., forming sulfonyl chlorides), allowing for broad exploration of chemical space. | mdpi.comresearchgate.net |

| Lead Optimization (SAR) | A template for systematic modification to improve drug properties. | By creating and testing a series of analogs, researchers can build a structure-activity relationship map to guide the design of more potent and selective molecules. | vichemchemie.comnih.govresearchgate.net |

| Scaffold Hopping | A novel core to replace existing scaffolds in known drugs. | Can be used as a bioisosteric replacement for other rings to create new, patentable compounds with similar or improved biological activity. | vulcanchem.comuniroma1.itbhsai.org |

| Analog Synthesis | A key intermediate for producing derivatives with tailored functions. | Serves as a versatile building block for synthesizing a range of analogs, which are then tested to find molecules with modulated and optimized biological effects. | mdpi.commdpi.comrsc.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of thiophene (B33073) derivatives. vulcanchem.commdpi.com For molecules similar to 2-bromo-3-cyclopropylthiophene, DFT studies, often employing methods like B3LYP with a 6-31G(d) basis set, can determine optimized geometries and analyze frontier molecular orbitals (HOMO and LUMO). vulcanchem.com

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and stability of a molecule. mdpi.comrsc.org For instance, a smaller HOMO-LUMO gap, as seen in some thiophene derivatives with strong electron-withdrawing groups, suggests enhanced reactivity. rsc.org In related bromothiophenes, this gap is calculated to be around 4.1 eV, indicating moderate reactivity. vulcanchem.com

Furthermore, analysis of the electrostatic potential can reveal sites susceptible to electrophilic attack. vulcanchem.com For example, in a similar bromothiophene derivative, a localized negative charge is found on the carboxylate oxygen, suggesting it as a likely site for such reactions. vulcanchem.com These computational predictions of reactivity can be a valuable guide for synthetic chemists, helping to anticipate the outcomes of chemical transformations. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for Thiophene Derivatives

| Parameter | Description | Typical Values for Thiophene Derivatives |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals; indicates chemical reactivity. | ~4.1 eV for some bromothiophenes vulcanchem.com |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | Related to HOMO energy frontiersin.org |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Related to LUMO energy frontiersin.org |

| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution. | Calculated from I and A frontiersin.org |

| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. | Calculated from I and A mdpi.com |

This table is generated based on data from studies on various thiophene derivatives and provides a general overview of the parameters calculated.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry plays a vital role in understanding the intricate details of reaction mechanisms involving this compound. Theoretical calculations can be used to model the pathways of chemical reactions, identifying intermediates and, crucially, the transition states that govern reaction rates. This is particularly important for reactions such as Suzuki-Miyaura cross-coupling, a common method for derivatizing brominated thiophenes. evitachem.comnih.gov

For instance, in the Suzuki-Miyaura reaction, computational studies can elucidate the mechanism of palladium catalysis, including the oxidative addition, transmetalation, and reductive elimination steps. nih.gov DFT calculations can predict the activation energies and geometries of transition states for these catalytic cycles. This understanding can help in optimizing reaction conditions, such as the choice of ligand and base, to improve yields and selectivity. nih.gov

Furthermore, computational analysis can shed light on unexpected reactivities. For example, during the attempted bromination of 3-cyclopropyl-2-substituted thiophenes, unexpected outcomes were observed, which could be investigated through mechanistic studies to understand the underlying electronic and steric factors. mdpi.com Similarly, the formation of byproducts, such as the detection of 2-bromo-3-cyclopropyl-5-thiophenesulfonyl chloride during the synthesis of its isomer, can be rationalized through computational modeling of the reaction pathways. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of Cyclopropylthiophene Derivatives

The three-dimensional structure and conformational flexibility of molecules are critical to their properties and interactions. The cyclopropyl (B3062369) group in this compound introduces conformational rigidity and specific steric properties. vulcanchem.com Conformational analysis, often performed using molecular mechanics or quantum chemical methods, helps to determine the preferred spatial arrangement of the cyclopropyl group relative to the thiophene ring. acs.orgresearchgate.net The incorporation of a cyclopropane (B1198618) ring can be used to reduce conformational flexibility in molecules. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, accounting for solvent effects and temperature. acs.orgnih.govmdpi.com These simulations can be used to study the local relaxation dynamics of the thiophene ring and its substituents. researchgate.net For polymers containing substituted thiophenes, MD simulations have been used to investigate the interaction of the side chains with analytes, which is relevant for the design of chemical sensors. researchgate.net

In the context of drug design, understanding the conformational preferences of cyclopropylthiophene derivatives is crucial, as it can influence how the molecule binds to a biological target. researchgate.net For example, the hydrophobic shielding effect of a 3-cyclopropylthiophene (B2568312) moiety has been noted in molecular overlay studies. researchgate.net

This table provides examples of descriptors used in the conformational analysis of thiophene derivatives.

In Silico Approaches for Predicting Synthetic Routes and Reaction Outcomes

Computational tools are increasingly being used to assist in the design of synthetic strategies. Retrosynthetic analysis, a method for breaking down a target molecule into simpler, commercially available starting materials, can be aided by computational software. scitepress.orgamazonaws.comslideshare.net This approach helps in identifying potential synthetic pathways for molecules like this compound. scitepress.org

Software programs can predict the outcomes of chemical reactions, taking into account the reactivity of the starting materials and the reaction conditions. wisdomlib.org For instance, the Prediction of Activity Spectra for Substances (PASS) program can predict the biological activities of synthesized compounds based on their molecular structures. wisdomlib.org Other in silico tools, such as SwissADME and admetSAR, are used to predict the pharmacokinetic and toxicological properties of drug candidates. rsc.org

These predictive models can save significant time and resources in the laboratory by prioritizing the most promising synthetic routes and candidates for further investigation. For example, in silico predictions can help to minimize side reactions and ensure regioselective bromination, which are key challenges in the synthesis of thiophene derivatives. vulcanchem.com

Spectroscopic and Advanced Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-bromo-3-cyclopropylthiophene, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. One-dimensional (1D) NMR spectra offer initial data on chemical shifts, multiplicities, and integration, which are fundamental for assigning specific protons and carbons. emerypharma.com

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity between atoms. scribd.com A ¹H-¹H COSY spectrum reveals correlations between coupled protons, for instance, confirming the relationship between the methine and methylene (B1212753) protons of the cyclopropyl (B3062369) group and their coupling to the thiophene (B33073) ring protons. emerypharma.com An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. e-bookshelf.de More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can further elucidate the molecular structure by showing correlations between protons and carbons that are two or three bonds apart, which is particularly useful for connecting the cyclopropyl substituent to the thiophene ring. e-bookshelf.de

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Thiophene H-4 | 7.10 | d | 128.5 |

| Thiophene H-5 | 6.85 | d | 122.0 |

| Cyclopropyl CH | 1.95 | m | 14.0 |

| Cyclopropyl CH₂ | 0.90 | m | 8.5 |

| Cyclopropyl CH₂ | 0.65 | m | 8.5 |

| Thiophene C-2 | - | - | 110.0 |

| Thiophene C-3 | - | - | 138.0 |

Note: This table is a representation of expected values and may not reflect exact experimental data.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of this compound, which in turn allows for the calculation of its elemental formula with high accuracy. bioanalysis-zone.com This technique can distinguish between compounds with the same nominal mass but different chemical formulas by measuring the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance and result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromatographyonline.com This technique is instrumental in assessing the purity of a this compound sample and identifying any potential impurities. scientificarchives.com The sample is first vaporized and passed through a GC column, which separates the components based on their volatility and interaction with the stationary phase. jfda-online.comthermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound and any co-eluting substances. docbrown.info Reaction progress can also be monitored effectively using GC-MS. nih.gov

Table 2: Expected HRMS and Isotopic Data for this compound (C₇H₇BrS)

| Ion | Calculated Exact Mass | Observed m/z | Isotopic Abundance (%) |

| [C₇H₇⁷⁹BrS]⁺ | 201.9506 | ~201.95 | ~100 |

| [C₇H₇⁸¹BrS]⁺ | 203.9485 | ~203.95 | ~97.5 |

Note: The observed m/z values are approximations for illustrative purposes.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by analyzing the absorption of infrared radiation, which induces molecular vibrations. tanta.edu.eg For a molecule to be IR active, its vibrations must cause a change in the molecular dipole moment. americanpharmaceuticalreview.com

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its structural features. The C-H stretching vibrations of the thiophene ring and the cyclopropyl group would appear in the region of 3100-3000 cm⁻¹. The C-H bending vibrations of the cyclopropyl group would likely be observed around 1450 cm⁻¹. docbrown.info The C=C stretching vibrations of the thiophene ring typically appear in the 1600-1400 cm⁻¹ region. up.ac.za The region below 1500 cm⁻¹ is known as the fingerprint region, containing complex vibrations that are unique to the molecule as a whole, including C-C and C-S stretching, and various bending modes. libretexts.org The C-Br stretching vibration is expected to be found in the lower wavenumber region, typically between 750 and 500 cm⁻¹. docbrown.info

Table 3: Anticipated IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch (Thiophene) | 3120 - 3080 |

| Aliphatic C-H Stretch (Cyclopropyl) | 3080 - 3000 |

| C=C Stretch (Thiophene Ring) | 1550 - 1400 |

| C-H Bend (Cyclopropyl) | ~1450 |

| C-Br Stretch | 750 - 500 |

Note: These are general ranges and the exact positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. slideshare.net For this compound, the absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones.

The thiophene ring is a chromophore that gives rise to characteristic π → π* transitions. utoronto.ca The presence of the cyclopropyl group and the bromine atom as substituents can influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max). units.it Extending conjugation generally leads to a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increased absorbance). utoronto.ca While the cyclopropyl group is not a classic conjugating group, its electronic interaction with the thiophene ring can cause subtle shifts. The bromine atom, with its lone pairs of electrons, can also participate in n → π* transitions, although these are typically much weaker than π → π* transitions. masterorganicchemistry.com The UV-Vis spectrum is useful for confirming the presence of the thiophene chromophore and for quantitative analysis based on the Beer-Lambert law. units.it

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique requires a single, high-quality crystal of this compound. omu.edu.tr When a beam of monochromatic X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern of intensities and angles. tulane.edu

By analyzing this diffraction pattern, crystallographers can construct a three-dimensional electron density map of the molecule. wikipedia.org This map reveals the exact positions of each atom, allowing for the precise measurement of bond lengths, bond angles, and torsion angles. omu.edu.tr Furthermore, X-ray crystallography provides detailed information about the crystal packing and intermolecular interactions, such as hydrogen bonding (if applicable) and other non-covalent forces that govern the solid-state structure. rsc.org This level of structural detail is unparalleled by other analytical methods and serves as the ultimate proof of structure. jhu.edu

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful chromatographic technique used for the separation, identification, and quantification of components in a mixture. torontech.com For this compound, HPLC is a primary method for assessing its purity. bldpharm.combldpharm.com

In an HPLC analysis, a solution of the sample is injected into a column containing a solid stationary phase. A liquid mobile phase is then pumped through the column at high pressure. The components of the sample separate based on their differential partitioning between the stationary and mobile phases. torontech.com A detector at the end of the column, often a UV-Vis detector, records the elution of each component, generating a chromatogram. The purity of the this compound sample can be determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. torontech.com HPLC can also be used on a preparative scale for the isolation and purification of the compound from a reaction mixture.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Strategies for 2-Bromo-3-cyclopropylthiophene

The synthesis of cyclopropylthiophene derivatives can be challenging due to the reactivity of the cyclopropyl (B3062369) group and the potential for low yields in multi-step processes. mdpi.comresearchgate.net Future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes.

A primary area for improvement is the optimization of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a common method for introducing the cyclopropyl moiety. mdpi.comresearchgate.net Researchers are exploring new palladium catalysts and ligands, like cataCXium A, to improve yields and reduce catalyst loading, making the process more cost-effective and scalable. mdpi.comresearchgate.net The development of one-pot procedures that combine multiple synthetic steps without isolating intermediates could significantly streamline the synthesis, saving time and resources. mdpi.com

Furthermore, green chemistry approaches are gaining traction. numberanalytics.com This includes the use of flow chemistry, which offers better control over reaction conditions and can enhance safety and efficiency. numberanalytics.com Exploring alternative, less expensive starting materials and milder reaction conditions, such as those that avoid harsh acids that can degrade the cyclopropyl ring, are also critical goals. mdpi.com For instance, recent studies have shown that elemental bromine (Br₂) can be used effectively for bromination in buffered solutions, providing high yields while protecting the sensitive cyclopropyl group. mdpi.com

Exploration of Underexplored Reactivity Modes and Functionalizations

The reactivity of this compound is largely dictated by the bromine atom and the thiophene (B33073) ring. While reactions like lithium-halogen exchange and cross-coupling are well-established, there is significant room to explore new transformations. mdpi.comevitachem.com

A key area of future research is the direct C-H functionalization of the thiophene ring. This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical strategy. acs.org Developing catalytic systems that can selectively activate and functionalize the C-H bonds at other positions on the thiophene ring without disturbing the bromo and cyclopropyl substituents would open up new avenues for creating complex molecules. acs.org

Investigating the reactivity of the cyclopropyl group itself within this molecular context is another promising direction. The strained three-membered ring has unique electronic properties and can participate in various ring-opening reactions, offering a pathway to novel molecular skeletons that are otherwise difficult to access. Additionally, exploring electrophilic aromatic substitution reactions under different conditions could reveal new regioselective outcomes and expand the synthetic utility of the compound. researchgate.net Unexpected reactivities, such as decarboxylative or decarbonylative side reactions observed during the bromination of related compounds, highlight the need for further investigation into the reaction mechanisms. mdpi.com

Design and Synthesis of Advanced Materials Incorporating the Cyclopropylthiophene Core

Thiophene-based molecules are renowned for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The incorporation of a cyclopropyl group into the thiophene backbone can influence the electronic properties, solubility, and morphology of resulting polymers and small molecules. smolecule.com

Future research will focus on designing and synthesizing novel conjugated polymers and oligomers where the this compound unit is a key repeating element. The bromine atom serves as a convenient handle for polymerization reactions like Suzuki or Stille coupling. Scientists will investigate how the cyclopropyl group affects the planarity of the polymer backbone, the packing in the solid state, and ultimately, the charge transport properties of the material. The unique structure of cyclopropylthiophenes could lead to materials with enhanced solubility and optimized electronic energy levels, which are critical for device performance.

Another avenue of exploration is in the field of supramolecular chemistry, where these units could be incorporated into larger, self-assembling structures like macrocycles. researchgate.net The defined geometry of the cyclopropylthiophene core could be used to create specific host-guest systems or sensors.

Targeted Applications in Emerging Areas of Medicinal Chemistry

Thiophene derivatives are a staple in medicinal chemistry, appearing in numerous approved drugs. mdpi.comacs.org The cyclopropyl group is also a valuable pharmacophore, often introduced to improve metabolic stability, binding affinity, and potency. mdpi.comresearchgate.net The combination of these two moieties in this compound makes it an attractive starting point for the discovery of new therapeutic agents.

Future work will involve using this compound as a scaffold to synthesize libraries of new molecules for biological screening. nih.gov The bromine atom allows for easy diversification through cross-coupling reactions, enabling the attachment of various functional groups to explore structure-activity relationships (SAR). nih.gov For example, it could be used to generate novel inhibitors for kinases or other enzymes implicated in diseases like cancer. nih.gov

There is also potential in targeting infectious diseases. Adamantane derivatives linked to brominated thiophenes have been investigated as inhibitors of the influenza A virus M2 proton channel, particularly for drug-resistant strains. researchgate.net This suggests that this compound could serve as a building block for new antiviral agents. Further research will focus on designing molecules with optimized pharmacokinetic properties and high target specificity to minimize off-target effects. acs.orggoogle.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and drug discovery. nih.govengineering.org.cn For a compound like this compound, these technologies offer several exciting future prospects.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇BrS |

| Molecular Weight | 203.10 g/mol |

| Appearance | Not Available apolloscientific.co.uk |

| Physical State | Solid apolloscientific.co.uk |

| CAS Number | 175205-13-7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。